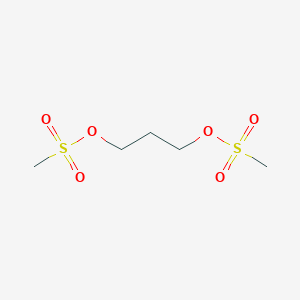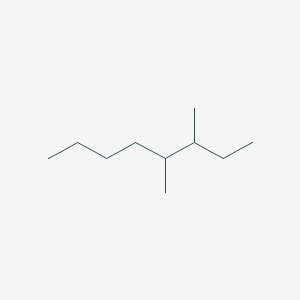
3,4-ジメチルオクタン
概要
説明
3,4-Dimethyloctane: is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a chain of eight carbon atoms with two methyl groups attached to the third and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
科学的研究の応用
3,4-Dimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography to study the behavior of branched alkanes.
Biology: Studied for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Used as a component in fuels and lubricants due to its high energy content and stability.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethyloctane can be synthesized through various methods, including the alkylation of octane with methyl groups. One common approach involves the use of Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, 3,4-Dimethyloctane can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and then rearranging them to form branched alkanes like 3,4-Dimethyloctane.
化学反応の分析
Types of Reactions: 3,4-Dimethyloctane primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperature and pressure, often in the presence of a catalyst.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes (e.g., 3-chloro-4-methyloctane).
Cracking: Smaller hydrocarbons such as butane and ethylene.
作用機序
As an alkane, 3,4-Dimethyloctane does not have specific molecular targets or pathways. Its effects are primarily physical, such as providing energy through combustion or acting as a solvent. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
- 2,3-Dimethyloctane
- 2,4-Dimethyloctane
- 3,5-Dimethyloctane
- 3,4-Dimethylheptane
Uniqueness: 3,4-Dimethyloctane is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement affects its physical and chemical properties, such as boiling point and reactivity, distinguishing it from other similar compounds.
特性
IUPAC Name |
3,4-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871245 | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15869-92-8 | |
| Record name | Octane, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges arose during the synthesis of 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, and how were they addressed?
A1: The research primarily focused on synthesizing 2-(3,5-dihydroxyphenyl)-3-methyloctane, with 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane being one of the related alkylresorcinols explored. The paper mentions that a key precursor for this compound and two others were successfully prepared []. This suggests that synthesizing the final product, 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, presented further challenges that were not fully addressed within the scope of this research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


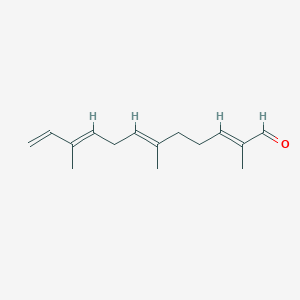
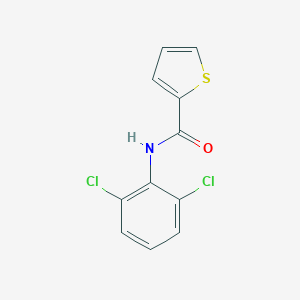
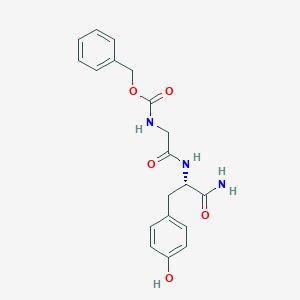

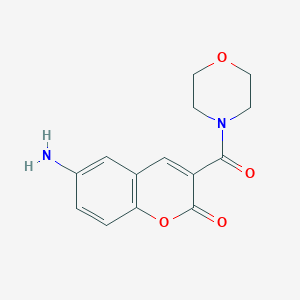

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
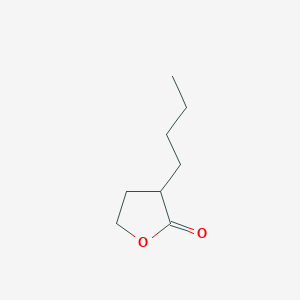
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
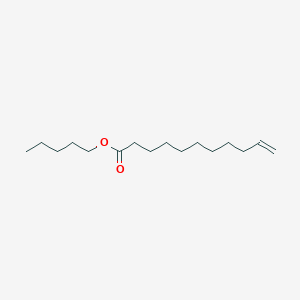
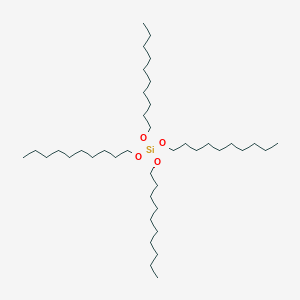
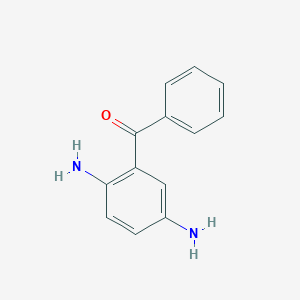
![3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one](/img/structure/B100256.png)
